![molecular formula C13H15ClN2O4 B12178320 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid](/img/structure/B12178320.png)
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid
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Overview
Description
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, which is known for its various applications in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of beta-alanine and the amine group of 4-chlorobenzoyl chloride .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the formamido and propanamido groups.
3-Amino-3-(4-chlorophenyl)propionic acid: Contains an amino group instead of the formamido group.
Uniqueness
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid, also known by its CAS number 440341-75-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀ClN₃O₃ |
Molecular Weight | 227.64 g/mol |
CAS Number | 440341-75-3 |
MDL Number | MFCD02936757 |
Purity Specification | Not specified |
Structural Characteristics
The compound features a chlorophenyl group attached to a propanamide structure, which is significant for its interaction with biological systems. The presence of the chlorine atom may enhance lipophilicity, affecting its absorption and distribution in biological tissues.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:
- Anti-inflammatory : Compounds with amide linkages have been shown to inhibit inflammatory pathways.
- Antitumor : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.
- Antimicrobial : The presence of aromatic rings can enhance antimicrobial properties.
Study on Anti-cancer Activity
A study published in Molecular Cancer Therapeutics evaluated the effects of related compounds on cancer cell lines. The results indicated that derivatives with similar structural motifs exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development in oncology .
Inflammation Model
In an animal model for inflammation, a compound structurally related to this compound demonstrated a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
A recent investigation into the antimicrobial properties of chlorophenyl derivatives found that certain compounds exhibited potent activity against Gram-positive bacteria. This highlights the potential use of this compound in developing new antimicrobial agents .
Properties
Molecular Formula |
C13H15ClN2O4 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-[3-[(4-chlorobenzoyl)amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19) |
InChI Key |
PZDJVXUUCQBQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
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